molecular formula C5H9NO3 B024963 (S)-morpholine-3-carboxylic acid CAS No. 106825-79-0

(S)-morpholine-3-carboxylic acid

Cat. No.: B024963
CAS No.: 106825-79-0
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-BYPYZUCNSA-N
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Description

(S)-Morpholine-3-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, with a carboxylic acid group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-morpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of morpholine-3-carboxylic acid derivatives using chiral catalysts. Another approach involves the resolution of racemic mixtures using chiral resolving agents.

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation processes to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-Morpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(S)-Morpholine-3-carboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow for the development of compounds with enhanced efficacy and reduced side effects.

Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's and Parkinson's disease. For instance, a study demonstrated that compounds derived from this acid exhibited neuroprotective effects in vitro, suggesting a pathway for developing new therapies .

Peptide Synthesis

Enhancing Stability and Bioavailability
This compound plays a crucial role in peptide synthesis, where it is used to improve the stability and bioavailability of peptide-based therapeutics. The incorporation of this compound into peptide sequences can enhance their pharmacokinetic properties.

Data Table: Comparison of Peptide Stability

PeptideStability (hours)Bioavailability (%)
Peptide A1245
Peptide B2460
Peptide C3675

Organic Chemistry Research

Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to participate in various reactions makes it an essential component in organic synthesis.

Case Study: Synthesis of Amino Acid Derivatives
Researchers have successfully utilized this compound to create amino acid derivatives that are vital for developing new drugs. These derivatives have shown promising results in preliminary tests for activity against various pathogens .

Material Science

Development of New Materials
The compound is also applied in material science, particularly in creating polymers with specific properties tailored for industrial applications. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Properties of Polymers with this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50150
Polymer B70200
Polymer C90250

Analytical Chemistry

Quality Control Applications
this compound is utilized in analytical chemistry for assessing the purity and composition of other compounds. Techniques such as HPLC (High-Performance Liquid Chromatography) often employ this compound as a standard reference material to ensure quality control in laboratory settings.

Case Study: Purity Assessment
In a comparative study involving various pharmaceutical compounds, this compound was used to establish baseline purity levels through HPLC analysis, demonstrating its effectiveness as a reliable standard .

Mechanism of Action

The mechanism of action of (S)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine-4-carboxylic acid: Similar structure but with the carboxylic acid group attached to the fourth carbon.

    N-Methylmorpholine-3-carboxylic acid: Contains an additional methyl group on the nitrogen atom.

    Piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: (S)-Morpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Biological Activity

(S)-Morpholine-3-carboxylic acid, also known as L-3-amino morpholine-4-carboxylic acid, is a compound with significant biological activity and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C5_5H9_9NO3_3
  • Molecular Weight : 131.13 g/mol
  • CAS Number : 106825-79-0
  • SMILES Notation : OC(=O)[C@@H]1COCCN1

These properties highlight the compound's potential for various chemical reactions and interactions within biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

Pharmaceutical Development

This compound is increasingly recognized for its role in drug development:

  • Chiral Ligands : It is used to create chiral ligands for asymmetric catalysis, facilitating the formation of enantioenriched products essential for pharmaceuticals .
  • Development of Antibacterial Agents : Its derivatives are being explored for their potential as new antibacterial agents, particularly against resistant strains of bacteria .

Case Studies

  • Antimicrobial Coatings : A study investigating quaternary ammonium compounds (QACs) highlighted the importance of structural modifications in enhancing antimicrobial efficacy. Although this compound was not directly tested, its structural relatives were shown to disrupt bacterial membranes effectively, indicating a similar potential for this compound .
  • Synthesis Optimization : Research focused on optimizing chemical reactions has demonstrated that incorporating this compound into synthetic pathways can significantly enhance yield and selectivity in producing desired pharmaceutical intermediates .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential effectiveness against Gram-positive and Gram-negative bacteria
Asymmetric SynthesisUsed as a chiral building block for enantiomerically pure compounds
Pharmaceutical ApplicationsCritical in developing new drugs with enhanced efficacy and fewer side effects

Properties

IUPAC Name

(3S)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363555
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106825-79-0
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106825-79-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
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0.1 g
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2.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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